molecular formula C12H9BrN2O3 B241299 (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile

(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile

Cat. No. B241299
M. Wt: 309.11 g/mol
InChI Key: BGSASWHSUXZANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile, also known as BODIPY, is a fluorescent dye molecule that has been widely used in scientific research. It has unique properties that make it useful for various applications, such as imaging, labeling, and detection of biological molecules.

Mechanism of Action

The mechanism of (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile's fluorescence is based on its molecular structure, which consists of a central boron atom surrounded by four aromatic rings. When excited by light, the electrons in the aromatic rings become excited and emit light at a longer wavelength. The fluorescence intensity of (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile can be modulated by changes in the local environment, such as pH, polarity, and temperature.
Biochemical and Physiological Effects:
(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used for live-cell imaging and tracking of biological molecules without affecting their function. (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also been used for in vitro and in vivo studies of drug metabolism and pharmacokinetics.

Advantages and Limitations for Lab Experiments

(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has several advantages for lab experiments, including its high fluorescence quantum yield, photostability, and low toxicity. It can be easily incorporated into various biological molecules and has been used for imaging and tracking of cellular processes. However, (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has limitations, such as its sensitivity to changes in the local environment and its limited spectral range.

Future Directions

There are several future directions for the use of (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile in scientific research. One direction is the development of new synthetic methods to improve the properties of (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile, such as its fluorescence intensity and spectral range. Another direction is the application of (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile for in vivo imaging and tracking of biological molecules, such as proteins and nucleic acids. Additionally, (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile can be used for the development of new diagnostic and therapeutic agents for various diseases.

Synthesis Methods

(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile can be synthesized through several methods, including the reaction of 2,4-dimethylpyrrole with aldehydes or ketones, followed by bromination and cyclization. Other methods involve the use of boron complexes and palladium catalysts.

Scientific Research Applications

(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been extensively used in scientific research due to its high fluorescence quantum yield, photostability, and low toxicity. It has been used for imaging and labeling of proteins, lipids, nucleic acids, and other biomolecules. (5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also been used for monitoring cellular processes, such as membrane trafficking and signaling pathways.

properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

2-(5//'-bromo-2//'-oxospiro[1,3-dioxolane-2,3//'-indole]-1//'-yl)acetonitrile

InChI

InChI=1S/C12H9BrN2O3/c13-8-1-2-10-9(7-8)12(17-5-6-18-12)11(16)15(10)4-3-14/h1-2,7H,4-6H2

InChI Key

BGSASWHSUXZANJ-UHFFFAOYSA-N

SMILES

C1COC2(O1)C3=C(C=CC(=C3)Br)N(C2=O)CC#N

Canonical SMILES

C1COC2(O1)C3=C(C=CC(=C3)Br)N(C2=O)CC#N

Origin of Product

United States

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